molecular formula C20H17FN2O4 B14957444 6-(2-fluoro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone

6-(2-fluoro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone

Cat. No.: B14957444
M. Wt: 368.4 g/mol
InChI Key: MNZPEZWOOVYALU-UHFFFAOYSA-N
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Description

6-(2-fluoro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C20H17FN2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-(2-fluoro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22FN5O3C_{22}H_{22}FN_{5}O_{3}, with a molecular weight of approximately 397.44 g/mol. The structure features a pyridazinone core substituted with a fluoro and methoxy phenyl group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC22H22FN5O3C_{22}H_{22}FN_{5}O_{3}
Molecular Weight397.44 g/mol
CAS NumberNot specified

1. Inhibitory Effects on Enzymes

Research indicates that derivatives of pyridazinones, including the target compound, exhibit significant inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. In a study involving various pyridazinones, compounds similar to our target demonstrated potent inhibition with IC50 values ranging from 0.013 µM to 6.86 µM against MAO-B . The presence of methoxy groups in specific positions was found to enhance this activity significantly.

2. Cytotoxicity Studies

Cytotoxicity assays conducted on healthy fibroblast cells (L929) revealed differential toxicity among related pyridazinone derivatives. For instance, one derivative caused complete cell death at higher concentrations (50-100 µM), while another (potentially related to our compound) showed no cytotoxic effects at any tested dose . This suggests that modifications in the chemical structure can lead to variations in cytotoxicity, highlighting the importance of structure-activity relationships (SAR).

3. Neuroprotective Potential

Given its MAO-B inhibitory activity, the compound may have potential neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's. The selectivity and reversibility of inhibition suggest that it could serve as a lead candidate for further development in treating such conditions .

Case Study 1: Pyridazinone Derivatives in Neurodegenerative Disorders

A study focused on the design and synthesis of several pyridazinones showed that compounds with specific substitutions exhibited enhanced selectivity for MAO-B over MAO-A, indicating their potential as therapeutic agents for neurodegenerative diseases . The lead compounds from this study demonstrated not only potent inhibition but also favorable safety profiles in cellular models.

Case Study 2: Structure-Activity Relationship Analysis

Another investigation into the SAR of pyridazinones indicated that ortho-substituted derivatives showed significantly higher MAO-B inhibition compared to para-substituted ones. This finding underscores the critical role of molecular orientation in determining biological activity and suggests avenues for optimizing drug candidates .

Properties

Molecular Formula

C20H17FN2O4

Molecular Weight

368.4 g/mol

IUPAC Name

6-(2-fluoro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3-one

InChI

InChI=1S/C20H17FN2O4/c1-26-14-5-3-13(4-6-14)19(24)12-23-20(25)10-9-18(22-23)16-8-7-15(27-2)11-17(16)21/h3-11H,12H2,1-2H3

InChI Key

MNZPEZWOOVYALU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F

Origin of Product

United States

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